molecular formula C16H15ClN4O2S B11247934 1,1'-[6-(4-chlorophenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

1,1'-[6-(4-chlorophenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

Cat. No.: B11247934
M. Wt: 362.8 g/mol
InChI Key: NLFDOJAAWYQRGW-UHFFFAOYSA-N
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Description

1-[7-ACETYL-6-(4-CHLOROPHENYL)-3-ETHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is a complex heterocyclic compound that features a triazole and thiadiazine ring system. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-ACETYL-6-(4-CHLOROPHENYL)-3-ETHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with acetyl acetone and various aromatic aldehydes under reflux conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired triazolo-thiadiazine ring system.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

1-[7-ACETYL-6-(4-CHLOROPHENYL)-3-ETHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the acetyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antiviral and anticancer activities.

    Medicine: Potential use as a pharmacophore in drug design due to its unique structure and biological activity.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[7-ACETYL-6-(4-CHLOROPHENYL)-3-ETHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is not fully understood. studies suggest that it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For instance, its anticancer activity has been linked to the inhibition of tubulin polymerization, which disrupts cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[7-ACETYL-6-(4-CHLOROPHENYL)-3-ETHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is unique due to its specific combination of triazole and thiadiazine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H15ClN4O2S

Molecular Weight

362.8 g/mol

IUPAC Name

1-[5-acetyl-6-(4-chlorophenyl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone

InChI

InChI=1S/C16H15ClN4O2S/c1-4-13-18-19-16-21(13)20(10(3)23)14(15(24-16)9(2)22)11-5-7-12(17)8-6-11/h5-8H,4H2,1-3H3

InChI Key

NLFDOJAAWYQRGW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N(C(=C(S2)C(=O)C)C3=CC=C(C=C3)Cl)C(=O)C

Origin of Product

United States

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